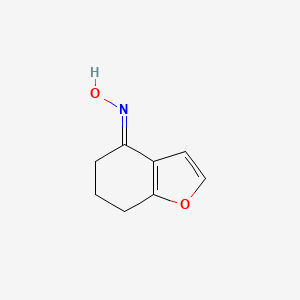

6,7-Dihydrobenzofuran-4(5H)-one oxime

Description

Significance of Benzofuranone and Oxime Scaffolds in Synthetic Chemistry and Biological Inquiry

The benzofuranone core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. scienceopen.comrsc.org Benzofuran (B130515) derivatives have been reported to exhibit antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, among others. scienceopen.comnih.gov This has made the benzofuran scaffold a key target for the development of new therapeutic agents. dtu.dk The inherent reactivity of the benzofuranone system also makes it a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures. dtu.dk

Similarly, the oxime functional group (C=N-OH) is a cornerstone in organic synthesis and medicinal chemistry. masterorganicchemistry.comwikipedia.org Oximes are readily synthesized from ketones or aldehydes and can be transformed into a variety of other functional groups, making them valuable synthetic intermediates. masterorganicchemistry.com The well-known Beckmann rearrangement, for instance, utilizes oximes to produce amides or lactams, which are fundamental components of many pharmaceuticals and polymers. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Furthermore, the oxime moiety itself is present in several clinically approved drugs and is known to be a pharmacophore responsible for a range of biological activities. np-mrd.org

The combination of these two scaffolds in 6,7-Dihydrobenzofuran-4(5H)-one oxime suggests a molecule with inherent potential for further chemical exploration and derivatization to create novel compounds with interesting biological profiles.

Overview of Research Trajectories for 6,7-Dihydrobenzofuran-4(5H)-one Oxime

While direct and extensive research specifically on 6,7-Dihydrobenzofuran-4(5H)-one oxime is limited, its parent ketone, 6,7-Dihydrobenzofuran-4(5H)-one , serves as a key starting material in the synthesis of more complex and pharmacologically relevant molecules. This foundational role provides clear indicators for potential research directions for its oxime derivative.

The primary and most direct research trajectory involves the synthesis of the oxime itself. The standard method for this transformation is the reaction of the parent ketone with hydroxylamine (B1172632) or one of its salts.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 6,7-Dihydrobenzofuran-4(5H)-one | Hydroxylamine hydrochloride | 6,7-Dihydrobenzofuran-4(5H)-one oxime | Oximation |

This interactive table outlines the fundamental synthesis of the title compound.

Once synthesized, 6,7-Dihydrobenzofuran-4(5H)-one oxime opens up several avenues for further investigation:

Beckmann Rearrangement: A key reaction of ketoximes is the Beckmann rearrangement, which would convert 6,7-Dihydrobenzofuran-4(5H)-one oxime into a lactam. wikipedia.orgorganic-chemistry.org This resulting lactam would be a novel heterocyclic system with potential applications in polymer chemistry or as a scaffold for new pharmaceutical agents. The regioselectivity of this rearrangement would be a point of significant academic interest.

Synthesis of Derivatives: The oxime functionality can be further derivatized. For example, O-alkylation or O-acylation would yield oxime ethers and esters, respectively. These modifications can significantly alter the biological activity of the parent molecule. Research on other benzofuranone oxime ethers has shown promising antifungal and antibacterial activities.

Biological Screening: Given the established biological significance of both the benzofuranone and oxime motifs, a logical research trajectory would be the comprehensive biological screening of 6,7-Dihydrobenzofuran-4(5H)-one oxime and its derivatives. scienceopen.comresearchgate.net This could include assays for anticancer, antimicrobial, and enzyme inhibition activities.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |

InChI Key |

XLJSELFTFQSTNL-VQHVLOKHSA-N |

Isomeric SMILES |

C1CC2=C(C=CO2)/C(=N/O)/C1 |

Canonical SMILES |

C1CC2=C(C=CO2)C(=NO)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Dihydrobenzofuran 4 5h One Oxime and Its Derivatives

Synthesis of the 6,7-Dihydrobenzofuran-4(5H)-one Core Structure

The foundational step in the synthesis of the target oxime is the construction of the 6,7-Dihydrobenzofuran-4(5H)-one skeleton. This bicyclic ketone is a versatile intermediate, and its synthesis can be achieved through various modern organic chemistry protocols, including cycloaddition, annulation, and condensation reactions.

Cycloaddition and Annulation Strategies for Benzofuranone Ring Formation

The formation of the benzofuran (B130515) ring system often employs cycloaddition and annulation reactions, which are powerful tools for ring construction. These methods involve the combination of two or more reactants to form a cyclic product, often with high efficiency and control. rsc.org For benzofuran derivatives, strategies such as the intramolecular Diels-Alder reaction have been explored. nih.gov Although some approaches require specific substrate activation to facilitate the cycloaddition across an aromatic ring, they represent a key strategic approach to the core structure. nih.gov

Annulation strategies, particularly those promoted by transition metals, have gained prominence. For instance, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides a route to the benzofuran core. mdpi.com Another notable method is the iron(III) chloride-mediated intramolecular cyclization of electron-rich aryl ketones, which forms the C–O bond necessary for the furan (B31954) ring. mdpi.com A different approach involves the Mukaiyama Michael addition of silyl (B83357) enol ethers to o-benzoquinone esters, which, after cyclization and aromatization, yields highly functionalized benzofurans. ucla.edu These diverse strategies highlight the flexibility chemists have in constructing the benzofuranone scaffold.

Table 1: Selected Cycloaddition and Annulation Strategies for Benzofuran Ring Systems

| Strategy | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Tethered amidofuran | Cycloaddition occurs across a tethered benzofuran, facilitated by bulky substituents on the amido nitrogen. | nih.gov |

| Copper-Promoted Annulation | CuI, KOH, KI | A domino reaction involving hydration of a C-F bond followed by intramolecular annulation. | mdpi.com |

| Iron-Mediated Cyclization | FeCl₃ | An oxidative aromatic C–O bond formation from electron-rich aryl ketones. | mdpi.com |

Condensation and Ring-Closure Protocols from Precursors

A more direct and widely cited method for synthesizing 6,7-Dihydrobenzofuran-4(5H)-one involves a condensation reaction followed by an intramolecular ring closure. A common and efficient protocol starts with 1,3-Cyclohexanedione (B196179) and a haloacetaldehyde. chemicalbook.com

In a typical procedure, 1,3-cyclohexanedione is dissolved in water and treated with sodium hydroxide. chemicalbook.com The subsequent addition of chloroacetaldehyde (B151913) in the presence of a catalyst like potassium iodide initiates the reaction. chemicalbook.com The process involves the initial alkylation of the dione (B5365651) followed by an intramolecular cyclization and dehydration to furnish the final bicyclic ketone. This method is robust, providing the desired 6,7-Dihydrobenzofuran-4(5H)-one in high yield. chemicalbook.com

Table 2: Synthesis of 6,7-Dihydrobenzofuran-4(5H)-one via Condensation/Ring-Closure

| Reactant 1 | Reactant 2 | Key Reagents | Conditions | Yield | Reference |

|---|

Formation of the Oxime and its Ethers

With the 6,7-Dihydrobenzofuran-4(5H)-one precursor in hand, the next stage is the formation of the oxime. This involves the reaction of the ketone with hydroxylamine (B1172632), which can then be further derivatized to form oxime ethers. The stereochemistry of the resulting C=N double bond is a critical aspect of this synthesis.

Oxime Formation from 6,7-Dihydrobenzofuran-4(5H)-one Precursors

The conversion of a ketone to an oxime is a standard organic transformation. For 6,7-Dihydrobenzofuran-4(5H)-one, this is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. jmpas.comkaznu.kz The base, often sodium acetate (B1210297) or sodium hydroxide, neutralizes the HCl released, driving the reaction to completion. jmpas.comkaznu.kz

The reaction conditions can be optimized for temperature and choice of base to achieve high yields. kaznu.kz For example, heating the reaction mixture with sodium acetate as the base has been shown to be an effective method. kaznu.kz Additionally, catalysts such as copper(II) sulfate (B86663) have been reported to facilitate the highly stereoselective conversion of ketones to their corresponding oximes under mild conditions. researchgate.net

Synthesis of O-Substituted Oxime Ether Derivatives

The oxime can be further functionalized to produce O-substituted oxime ethers, which are valuable in medicinal chemistry and materials science. jmpas.comiars.info The synthesis of these ethers is generally accomplished by the O-alkylation of the parent oxime. This reaction involves treating the oxime with an alkylating agent, such as an alkyl halide (e.g., ethyl chloride, n-propyl chloride), in the presence of a base like triethylamine (B128534) in a suitable solvent like ethanol. jmpas.com

More advanced synthetic routes utilize oxime ethers as key intermediates for constructing other heterocyclic systems. iars.info For instance, alkynyl oxime ethers can undergo silver-catalyzed cyclization to form isoxazoles, demonstrating the synthetic versatility of these derivatives. iars.info

Table 3: Synthesis of O-Alkyl Oxime Ethers from Oxime Precursors

| Oxime Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Substituted Oxime | Ethyl chloride | Triethylamine | Ethanol | Reflux, 6-7 hours | jmpas.com |

| Substituted Oxime | n-Propyl chloride | Triethylamine | Ethanol | Reflux, 6-7 hours | jmpas.com |

Stereoselective Synthesis and Separation of Oxime Isomers (E/Z)

A crucial aspect of oxime chemistry is the stereoisomerism around the carbon-nitrogen double bond, which gives rise to E and Z isomers. The synthesis and separation of these isomers are often necessary as they can exhibit different biological activities and physical properties. nih.gov

Stereoselective synthesis aims to produce one isomer preferentially. This can be influenced by the reaction conditions, such as the choice of catalyst or base. researchgate.net For example, specific base-catalyzed domino reactions have been developed for the highly stereoselective synthesis of E-aldoximes. researchgate.net

When a mixture of isomers is formed, their separation is required. Isomers of oximes can often be isolated and purified using standard laboratory techniques like isocratic silica-gel column chromatography. researchgate.net In more complex cases, the separation might be challenging, requiring careful selection of crystallization conditions to obtain single crystals of one isomer. nih.gov The definitive structural assignment of the E and Z isomers is typically accomplished using advanced spectroscopic techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space interactions unique to each isomer. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydrobenzofuran 4 5h One Oxime

Reactions Involving the Oxime Functionality (e.g., O-acetylation, O-propargylation)

The nucleophilic character of the oxime's oxygen atom allows for a variety of O-functionalization reactions, including acetylation and propargylation. These reactions yield O-substituted oximes, which are valuable intermediates in organic synthesis.

O-Acetylation:

O-acetylation of oximes is a common transformation that can be achieved under various conditions. For instance, the reaction of an oxime with acetic anhydride (B1165640) in the presence of a base or an acid catalyst can lead to the corresponding O-acetyl oxime. A general method for the in situ O-acetylation of oximes involves stirring the oxime with acetic anhydride in acetic acid at room temperature. nih.gov This process quantitatively converts the oxime to its O-acetyl derivative, which can then be used in subsequent reactions. nih.gov Another efficient method for the esterification of oximes utilizes N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, affording high yields of the desired oxime esters at room temperature. organic-chemistry.org

A study on the synthesis of dibenzofuranone-oxime derivatives, structurally related to 6,7-dihydrobenzofuran-4(5H)-one oxime, demonstrated the O-acylation by reacting the parent oxime with various acid chlorides in the presence of triethylamine (B128534) (Et3N) in benzene. researchgate.net This highlights a general strategy for the O-acylation of cyclic ketoximes.

Interactive Data Table: O-Acylation of Oximes

| Oxime Substrate | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1(2H)-one oxime | 3,4-Dichlorobenzoyl chloride | Et3N | Benzene | 3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1(2H)-one O-(3,4-dichlorobenzoyl)oxime | - | researchgate.net |

| General Ketoxime | Acetic Anhydride | - | Acetic Acid | O-Acetyl ketoxime | Quantitative | nih.gov |

| General Ketoxime/Aldoxime | Carboxylic Acid | EDCI/DMAP | Dichloromethane | O-Acyl oxime | 90-97 | organic-chemistry.org |

O-Propargylation:

The introduction of a propargyl group onto the oxime oxygen opens up possibilities for further transformations, such as click chemistry or cyclization reactions. While direct O-propargylation of 6,7-dihydrobenzofuran-4(5H)-one oxime is not explicitly detailed in the literature, general methods for the O-propargylation of oximes have been developed. A notable example is the copper-catalyzed asymmetric propargylation of glyoxalate-derived oximes using allenyl boronates. scispace.com This reaction proceeds with the use of a chiral copper complex, demonstrating the potential for enantioselective synthesis of O-propargylated oximes. scispace.com The development of such catalytic systems is crucial for accessing complex molecular architectures from simple oxime precursors. scispace.com

Transformations of the Dihydrobenzofuranone Moiety

The dihydrobenzofuranone scaffold of 6,7-dihydrobenzofuran-4(5H)-one oxime can undergo several transformations, the most significant of which is the Beckmann rearrangement. Additionally, hydrolysis of the oxime functionality regenerates the parent ketone, which can then be subjected to further reactions.

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that transforms them into amides or lactams. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganicreactions.orglibretexts.org For a cyclic ketoxime like 6,7-dihydrobenzofuran-4(5H)-one oxime, this rearrangement would lead to the formation of a seven-membered lactam, expanding the heterocyclic ring system. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org This transformation is of significant synthetic utility, providing access to valuable lactam structures that are prevalent in many biologically active compounds.

Hydrolysis to Ketone:

The oxime functionality can be hydrolyzed back to the parent ketone, 6,7-dihydrobenzofuran-4(5H)-one, under acidic conditions. wikipedia.orgorganic-chemistry.org This deprotection allows for the application of ketone-specific reactions on the dihydrobenzofuranone core. For example, the regenerated ketone can undergo α-functionalization reactions. One such transformation is the Mn(III) acetate-mediated α'-acetoxylation of α,β-unsaturated enones, which has been reported for 6,7-dihydrobenzofuran-4(5H)-one. nih.gov This reaction introduces an acetoxy group at the C5 position, providing a handle for further synthetic manipulations. nih.gov

Mechanistic Aspects of Derivatization Reactions, including Catalyzed Processes

The derivatization of 6,7-dihydrobenzofuran-4(5H)-one oxime often involves catalytic processes that enhance reaction rates and selectivity. Understanding the mechanisms of these reactions is key to optimizing conditions and expanding their synthetic scope.

Mechanism of Catalyzed Oxime Ligation:

The formation of the oxime itself from the corresponding ketone and hydroxylamine (B1172632) can be catalyzed. While this is the reverse of hydrolysis, understanding the forward reaction provides insight into the stability and reactivity of the oxime bond. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for oxime formation, particularly at neutral pH. nih.gov The proposed mechanism involves the formation of a reactive intermediate that accelerates the condensation reaction.

Mechanism of O-Acylation and O-Propargylation:

The O-acylation of oximes with acid chlorides in the presence of a base like triethylamine proceeds through a standard nucleophilic acyl substitution mechanism. The base deprotonates the oxime hydroxyl group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the acid chloride.

In the case of the copper-catalyzed O-propargylation, the mechanism is more complex, involving the formation of a chiral copper-allenyl intermediate. scispace.com The oxime substrate coordinates to the copper center, and the propargyl group is transferred to the oxime oxygen in an enantioselective manner, dictated by the chiral ligand. scispace.com

Mechanism of the Beckmann Rearrangement:

The mechanism of the Beckmann rearrangement is well-established. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org It begins with the protonation of the oxime hydroxyl group by an acid catalyst, converting it into a good leaving group (water). Subsequently, a concerted 1,2-migration of the group anti to the leaving group occurs, leading to the formation of a nitrilium ion intermediate. This is followed by the attack of a water molecule on the electrophilic carbon of the nitrilium ion. Tautomerization of the resulting intermediate then yields the final amide or lactam product. masterorganicchemistry.com

Interactive Data Table: Mechanistic Overview of Key Reactions

| Reaction | Key Intermediate | Catalyst/Promoter | Mechanistic Feature | Product Type | Reference |

| O-Acetylation (EDCI/DMAP) | O-Acylisourea | DMAP | Nucleophilic catalysis | O-Acetyl oxime | organic-chemistry.org |

| O-Propargylation (Cu-catalyzed) | Chiral Copper-Allenyl Complex | Copper-Chiral Ligand | Asymmetric induction | O-Propargyl oxime | scispace.com |

| Beckmann Rearrangement | Nitrilium Ion | Acid (e.g., H₂SO₄) | Concerted 1,2-alkyl migration | Lactam | organic-chemistry.orgmasterorganicchemistry.comwikipedia.org |

| Oxime Hydrolysis | Protonated Oxime | Acid | Nucleophilic attack by water | Ketone | wikipedia.orgorganic-chemistry.org |

Structure Activity Relationship Sar Studies in Enzyme Inhibition

Inhibition of H+/K+-ATPase by 6,7-Dihydrobenzofuran-4(5H)-one Oxime Derivatives

The gastric H+/K+-ATPase, or proton pump, is a primary target for the treatment of acid-related disorders. Its inhibition reduces the secretion of protons into the gastric lumen. While specific studies on the inhibitory activity of 6,7-Dihydrobenzofuran-4(5H)-one oxime against H+/K+-ATPase are not widely documented, the benzofuran (B130515) scaffold is a recognized pharmacophore in various enzyme inhibitors. ku.ac.aenih.gov Benzofuran derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects, often through enzyme inhibition. ku.ac.aejst.go.jp

The potential for derivatives of 6,7-Dihydrobenzofuran-4(5H)-one oxime to act as H+/K+-ATPase inhibitors can be postulated based on the general principles of non-covalent inhibition. These inhibitors typically interact with the enzyme through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The oxime group, with its ability to act as both a hydrogen bond donor and acceptor, along with the oxygen atom in the furan (B31954) ring, could play a crucial role in binding to the enzyme's active or allosteric sites.

It is important to note that a comprehensive SAR study would require the synthesis of a library of derivatives and their subsequent biological evaluation. As such, the following data table is a hypothetical representation of what such a study might yield, and specific experimental data for the inhibitory potency (IC50) of 6,7-Dihydrobenzofuran-4(5H)-one oxime derivatives against H+/K+-ATPase is not currently available in the public domain.

| Compound | R1 Substituent | R2 Substituent | Hypothetical H+/K+-ATPase IC50 (µM) |

|---|---|---|---|

| 1 | -H | -H | Data Not Available |

| 2 | -CH3 | -H | Data Not Available |

| 3 | -OCH3 | -H | Data Not Available |

| 4 | -Cl | -H | Data Not Available |

| 5 | -H | -CH3 | Data Not Available |

Molecular Interactions and Proposed Binding Mechanisms with Enzymatic Targets

In the absence of direct crystallographic or NMR data for the binding of 6,7-Dihydrobenzofuran-4(5H)-one oxime to H+/K+-ATPase, we can propose a hypothetical binding mechanism based on computational docking studies of other benzofuran derivatives with various enzymes. nih.govnih.govmdpi.com The binding of a small molecule inhibitor to an enzyme like H+/K+-ATPase is governed by specific molecular interactions.

The benzofuran ring system of 6,7-Dihydrobenzofuran-4(5H)-one oxime provides a rigid scaffold that can fit into hydrophobic pockets within the enzyme's binding site. The aromatic portion of the benzofuran can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The partially saturated cyclohexane (B81311) ring can also contribute to hydrophobic interactions.

The oxime functional group is of particular interest for its potential to form key hydrogen bonds. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or with the peptide backbone of the enzyme are critical for anchoring the inhibitor in the correct orientation for effective inhibition. researchgate.net Furthermore, the oxygen atom within the furan ring can also participate as a hydrogen bond acceptor.

A plausible binding mode would involve the lipophilic benzofuran core occupying a hydrophobic cavity of the H+/K+-ATPase, while the polar oxime group forms specific hydrogen bonds with residues at the active site's periphery, potentially interfering with the conformational changes required for proton transport.

Impact of Substituent Effects and Stereochemistry on Inhibitory Potency

The inhibitory potency of a class of compounds can be significantly modulated by the nature and position of substituents on the core scaffold. For 6,7-Dihydrobenzofuran-4(5H)-one oxime derivatives, substituents on the aromatic ring or the saturated carbocyclic ring would be expected to influence their electronic properties, lipophilicity, and steric fit within the enzyme's binding site.

Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the benzofuran ring can alter the electron density of the aromatic system, which in turn can affect π-π stacking interactions and the acidity of the oxime proton. The lipophilicity of the molecule, a critical factor for cell permeability and reaching the target enzyme, would also be affected by these substituents. For instance, the introduction of a halogen atom could enhance hydrophobic interactions with the target protein. mdpi.com

A crucial aspect of the SAR of oximes is their stereochemistry. numberanalytics.commhmedical.comnih.gov The carbon-nitrogen double bond of the oxime group can exist as two stereoisomers, the E (entgegen) and Z (zusammen) isomers. The spatial arrangement of the hydroxyl group relative to the rest of the molecule is different in these two isomers. This difference in three-dimensional shape can have a profound impact on how the molecule fits into the enzyme's binding site and, consequently, on its inhibitory activity. numberanalytics.comnih.gov It is common for one stereoisomer to be significantly more active than the other, as the precise orientation of the hydrogen-bonding hydroxyl group is often critical for effective binding. researchgate.net Therefore, the synthesis and evaluation of individual E and Z isomers of 6,7-Dihydrobenzofuran-4(5H)-one oxime derivatives would be essential for a complete understanding of their SAR and for optimizing their potential inhibitory potency.

Computational Chemistry and Spectroscopic Characterization

Computational Studies on Molecular Geometry and Electronic Structure (for related structures)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular geometry and electronic properties of heterocyclic oximes. Studies on related structures, such as other kinase inhibitors and substituted tetrahydropyran-4-one oximes, provide valuable insights that can be extrapolated to 6,7-Dihydrobenzofuran-4(5H)-one oxime. nih.govresearchgate.net

Researchers utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d) and 6-311+G(3df,2p)), to perform geometry optimizations and calculate stable conformations. researchgate.net For cyclic systems like the dihydrobenzofuran core, these calculations can predict the most stable conformers, such as chair or boat conformations of the six-membered ring. A key area of investigation for oximes is the stereochemistry of the C=N double bond. Computational models can determine the relative stability of the E and Z isomers, which is crucial as only one isomer may exhibit the desired biological activity or reactivity. For instance, in a study on 11H-Indeno[1,2-b]quinoxalin-11-one oxime, DFT calculations were essential in confirming that the more stable E-configuration is adopted both in the solid state and in solution. nih.gov These calculations also provide data on electronic properties like dipole moments and the distribution of electron density, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Theoretical Calculation Methods for Related Oxime Structures

| Compound Type | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Tetrahydropyran-4-one oxime | DFT B3LYP | 6-31G(d), 6-311+G(3df,2p) | Determined geometry of most stable conformers; found syn- and anti-isomers to be energetically equivalent. | researchgate.net |

Theoretical Approaches to Thermochemical Properties (for related structures)

Theoretical calculations are also employed to predict the thermochemical properties of oxime isomers, providing insights into their relative stabilities and potential for interconversion. By calculating the total energies of different conformers and isomers, scientists can determine the most energetically favorable structures. researchgate.net For example, quantum-chemical calculations for 3,5-dimethyleneoxytetrahydropyran-4-one oxime showed that the syn- and anti-isomers are energetically equivalent. researchgate.net In other cases, one isomer may be significantly more stable due to factors like intramolecular hydrogen bonding or reduced steric hindrance. nih.gov These computational predictions of thermodynamic stability are invaluable and often complement experimental findings from techniques like gas chromatography, which can reveal the dynamic interconversion of oxime isomers at varying temperatures.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 6,7-Dihydrobenzofuran-4(5H)-one oxime rely on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the precise molecular weight and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom. For 6,7-Dihydrobenzofuran-4(5H)-one oxime, specific signals corresponding to the protons and carbons of the benzofuran (B130515) and oxime moieties are expected.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6,7-Dihydrobenzofuran-4(5H)-one oxime based on Related Structures

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes | Reference |

|---|---|---|---|---|

| C2-H | ~7.3 - 7.6 | ~140 - 145 | Proton on the furan (B31954) ring adjacent to oxygen. | nih.gov |

| C3-H | ~6.6 - 6.8 | ~110 - 115 | Proton on the furan ring. | nih.gov |

| C4=NOH | - | ~150 - 160 | Carbon of the oxime group; shift varies with E/Z isomerism. | orgsyn.org |

| C5-H₂ | ~2.7 - 2.9 | ~20 - 25 | Methylene (B1212753) protons alpha to the C=N bond. | |

| C6-H₂ | ~1.9 - 2.1 | ~20 - 25 | Methylene protons. | |

| C7-H₂ | ~2.4 - 2.6 | ~20 - 25 | Methylene protons adjacent to the furan ring. |

Note: These are estimated values based on analogous structures and are subject to variation based on solvent and specific isomer.

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For 6,7-Dihydrobenzofuran-4(5H)-one oxime (C₈H₉NO₂), the molecular weight is 151.16 g/mol . chemicalbook.com In an MS experiment, this would be observed as the molecular ion peak ([M]⁺) at an m/z value of 151.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For example, in the characterization of acetophenone (B1666503) oxime, HRMS confirmed the calculated mass for [M+H]⁺ (136.0762) with the found mass (136.0765), validating its elemental composition. orgsyn.org A similar analysis for 6,7-Dihydrobenzofuran-4(5H)-one oxime would confirm its formula of C₈H₉NO₂. The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6,7-Dihydrobenzofuran-4(5H)-one oxime would display several characteristic absorption bands.

The most prominent features would be a broad band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group, and a medium-intensity band around 1640-1670 cm⁻¹ due to the C=N stretching vibration. researchgate.net Other key signals would include C-H stretching vibrations for the aromatic furan ring and the aliphatic saturated ring, as well as a strong C-O-C stretching band for the furan ether linkage.

Table 3: Characteristic IR Absorption Bands for 6,7-Dihydrobenzofuran-4(5H)-one oxime

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Oxime O-H | Stretch | 3100 - 3500 | Broad, Medium-Strong | researchgate.net |

| Furan C-H | Stretch | ~3100 | Medium | orgsyn.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | orgsyn.org |

| Oxime C=N | Stretch | 1640 - 1670 | Medium | researchgate.net |

| Furan C=C | Stretch | ~1500 - 1600 | Medium | orgsyn.org |

Synthetic Utility and Applications As a Chemical Intermediate

Precursor for the Synthesis of Diverse Organic Molecules

The oxime functionality in 6,7-Dihydrobenzofuran-4(5H)-one oxime makes it a key precursor for a range of chemical transformations. The most prominent of these is the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. nih.govorganic-chemistry.org In the case of a cyclic ketoxime such as 6,7-Dihydrobenzofuran-4(5H)-one oxime , this rearrangement would lead to the formation of a lactam, a seven-membered ring containing a nitrogen atom, which is a prevalent core structure in many biologically active compounds.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water), resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding lactam. nih.gov A variety of reagents can be used to catalyze this rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and thionyl chloride. organic-chemistry.org

Table 1: Expected Product of Beckmann Rearrangement

| Starting Material | Reaction | Expected Product |

| 6,7-Dihydrobenzofuran-4(5H)-one oxime | Beckmann Rearrangement | 5,6,7,8-Tetrahydro-4H-benzofuro[3,2-b]azepin-4-one |

Building Block in Heterocyclic Compound Synthesis

Beyond the Beckmann rearrangement, the oxime group of 6,7-Dihydrobenzofuran-4(5H)-one oxime can serve as a linchpin for the construction of other important heterocyclic systems, such as pyrazoles and isoxazoles.

The synthesis of pyrazoles can be envisioned through the reaction of the parent ketone, 6,7-Dihydrobenzofuran-4(5H)-one, with hydrazine (B178648) derivatives. While not a direct reaction of the oxime, the ketone is the immediate precursor to the oxime, and its conversion to pyrazole (B372694) derivatives highlights the utility of this chemical scaffold in heterocyclic synthesis. For instance, condensation with hydrazine followed by cyclization can yield pyrazole-fused benzofuran (B130515) systems. nih.gov

The synthesis of isoxazoles, on the other hand, can be achieved from α,β-unsaturated ketones, which can be derived from 6,7-Dihydrobenzofuran-4(5H)-one. Reaction with hydroxylamine (B1172632) can lead to the formation of an isoxazoline, which can then be oxidized to the corresponding isoxazole. organic-chemistry.org Alternatively, the oxime itself can be a precursor to nitrile oxides, which can undergo [3+2] cycloaddition reactions with alkynes to form isoxazoles. mdpi.com

Table 2: Potential Heterocyclic Compounds from 6,7-Dihydrobenzofuran-4(5H)-one and its Oxime

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocycle |

| 6,7-Dihydrobenzofuran-4(5H)-one | Hydrazine hydrate | Pyrazole-fused benzofuran |

| 6,7-Dihydrobenzofuran-4(5H)-one oxime | (via nitrile oxide intermediate) + Alkyne | Isoxazole-fused benzofuran |

Role in Target-Oriented Synthesis Pathways

While no specific total syntheses employing 6,7-Dihydrobenzofuran-4(5H)-one oxime as a key intermediate are prominently documented, its potential is significant. The lactam structure obtained from the Beckmann rearrangement is a key feature in a number of pharmacologically active agents, including diazepinone derivatives which have been investigated as PDE4 inhibitors. nih.gov The ability to introduce a nitrogen atom into the fused ring system in a regioselective manner makes this oxime an attractive starting point for the synthesis of novel analogues of known bioactive molecules.

Furthermore, the functionalized benzofuran moiety is a common scaffold in natural products and medicinal chemistry. The strategic manipulation of the oxime group allows for the introduction of further diversity, potentially leading to the discovery of new compounds with desirable biological activities. The synthesis of complex heterocyclic systems, such as pyrazolo[1,2-a]pyrazoles, often involves multi-step sequences where versatile building blocks are crucial. nih.gov6,7-Dihydrobenzofuran-4(5H)-one oxime fits the profile of such a building block, offering a gateway to a variety of fused heterocyclic systems.

Although direct and extensive research on the synthetic applications of 6,7-Dihydrobenzofuran-4(5H)-one oxime is limited in the current body of scientific literature, its chemical structure strongly suggests its considerable potential as a versatile intermediate in organic synthesis. The well-established reactivity of the oxime functional group, particularly its propensity to undergo the Beckmann rearrangement to form lactams, and its potential to serve as a precursor for other nitrogen-containing heterocycles, positions it as a valuable tool for the construction of complex molecular architectures. Further exploration of the reactivity of this compound could unveil novel synthetic pathways and lead to the development of new and potentially bioactive molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways for the Compound and its Derivatives

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. Future research should focus on developing novel and green synthetic pathways for 6,7-Dihydrobenzofuran-4(5H)-one oxime and its derivatives.

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, could accelerate reaction times and improve yields. The investigation of solvent-free reaction conditions or the use of green solvents like water, ethanol, or ionic liquids would also contribute to the development of more sustainable synthetic routes.

A key area for future synthetic exploration is the generation of a diverse library of derivatives of 6,7-Dihydrobenzofuran-4(5H)-one oxime. This can be achieved by introducing various substituents on the aromatic ring, the heterocyclic ring, or by modifying the oxime group. Such a library would be invaluable for structure-activity relationship (SAR) studies to identify compounds with enhanced biological profiles.

Table 1: Potential Green Synthetic Approaches for 6,7-Dihydrobenzofuran-4(5H)-one oxime

| Approach | Catalyst/Medium | Potential Advantages |

| One-pot Synthesis | Acid or base catalyst | Reduced reaction time, simplified workup |

| Microwave-assisted Synthesis | Solvent-free or polar solvent | Rapid heating, increased reaction rates |

| Ultrasound-assisted Synthesis | Various solvents | Enhanced mass transfer, improved yields |

| Biocatalysis | Enzymes (e.g., lipases, oxynitrilases) | High selectivity, mild reaction conditions |

| Green Solvents | Water, ethanol, ionic liquids | Reduced environmental impact |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While preliminary studies on related benzofuran (B130515) oximes may suggest potential biological activities, a thorough understanding of the mechanism of action of 6,7-Dihydrobenzofuran-4(5H)-one oxime at the molecular level is crucial for its development as a therapeutic agent. Future research should employ a range of advanced techniques to elucidate its biological targets and signaling pathways.

Initial screening of the compound against a panel of cancer cell lines could reveal its potential as an anticancer agent. Subsequent mechanistic studies could then focus on key cellular processes such as apoptosis, cell cycle arrest, and autophagy. Techniques like flow cytometry, Western blotting, and immunofluorescence can be utilized to investigate these pathways.

Furthermore, identifying the direct molecular targets of 6,7-Dihydrobenzofuran-4(5H)-one oxime is a critical step. This can be achieved through methods such as affinity chromatography, proteomics, and computational modeling. For instance, if the compound exhibits kinase inhibitory activity, a comprehensive kinase profiling assay could identify the specific kinases it targets.

The potential for the oxime moiety to act as a nitric oxide (NO) donor under physiological conditions is another intriguing avenue for investigation. The release of NO can have profound effects on various biological processes, including vasodilation and neurotransmission.

Table 2: Proposed Mechanistic Studies for 6,7-Dihydrobenzofuran-4(5H)-one oxime

| Research Area | Techniques | Potential Outcomes |

| Anticancer Activity | Cell viability assays, apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis | Identification of cytotoxic effects and the underlying cellular mechanisms. |

| Target Identification | Affinity chromatography, pull-down assays, kinase profiling | Discovery of direct molecular targets and pathways modulated by the compound. |

| Nitric Oxide Donation | Griess assay, electron paramagnetic resonance (EPR) spectroscopy | Determination of the compound's ability to release nitric oxide. |

| Anti-inflammatory Effects | Measurement of inflammatory mediators (e.g., cytokines, prostaglandins) in cell-based assays | Elucidation of the compound's potential to modulate inflammatory responses. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of 6,7-Dihydrobenzofuran-4(5H)-one oxime offers a rich landscape for exploring novel transformations and creating new molecular architectures. The presence of multiple reactive sites, including the oxime group, the carbonyl group of the parent ketone, the aromatic ring, and the adjacent methylene (B1212753) groups, provides ample opportunities for derivatization.

The oxime functionality is particularly versatile. It can undergo a variety of reactions, such as the Beckmann rearrangement to yield lactams, reduction to form amines, or oxidation to regenerate the ketone. These transformations can lead to the synthesis of entirely new classes of compounds with potentially distinct biological activities.

Furthermore, the aromatic ring of the dihydrobenzofuran scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methylene groups adjacent to the carbonyl and the oxime can also be functionalized through various C-H activation strategies.

The development of novel derivatization strategies will not only expand the chemical space around the 6,7-Dihydrobenzofuran-4(5H)-one oxime core but also provide valuable tools for probing its biological interactions. For example, the synthesis of fluorescently labeled or biotinylated derivatives could aid in target identification and imaging studies.

Table 3: Potential Chemical Transformations of 6,7-Dihydrobenzofuran-4(5H)-one oxime

| Reaction Type | Reagents and Conditions | Potential Products |

| Beckmann Rearrangement | Acid catalyst (e.g., PPA, TsCl) | Lactams |

| Oxime Reduction | Reducing agents (e.g., LiAlH4, NaBH4) | Amines |

| Aromatic Nitration | HNO3/H2SO4 | Nitro-substituted derivatives |

| Palladium-catalyzed Cross-Coupling | Boronic acids, organostannanes | Aryl- or alkyl-substituted derivatives |

| Click Chemistry | Azides or alkynes | Triazole-containing conjugates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.